ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate
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Description
Ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Interactions : A study by Zhang, Wu, and Zhang (2011) in "CrystEngComm" discussed the crystal packing of related compounds, emphasizing nonhydrogen bonding interactions like N⋯π and O⋯π, which are relatively rare in crystallography (Zhang, Wu, & Zhang, 2011).
Synthesis of Heterocyclic Compounds : Bezenšek et al. (2012) in "Tetrahedron" outlined a one-pot synthesis method for imidazolone derivatives using a similar compound. This showcases its utility in creating complex organic structures (Bezenšek et al., 2012).
Substitution and Configuration Studies : Research by Sinur, Golič, and Stanovnik (1994) in "Acta Crystallographica Section C-crystal Structure Communications" investigated the substitution patterns and configuration of propenoates with different substituents, highlighting the flexibility and variety of compounds that can be derived from such structures (Sinur, Golič, & Stanovnik, 1994).
Versatile Reagents for Polyfunctional Heterocyclic Systems : A study by Pizzioli et al. (1998) in "Helvetica Chimica Acta" described the preparation of various multifunctional compounds from similar ethenyl compounds, demonstrating their use as synthons in creating diverse heterocyclic systems (Pizzioli et al., 1998).
Peptide Synthesis Applications : Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) in "Journal of Heterocyclic Chemistry" explored the use of related compounds in peptide synthesis, particularly for the protection of amino groups. This indicates its potential application in peptide and protein chemistry (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Role in the Synthesis of Quinoxalines as JNK Inhibitors : Abad et al. (2020) in the "Journal of Biomolecular Structure and Dynamics" synthesized new compounds from a similar ethyl compound and explored their potential as inhibitors for c-Jun N-terminal kinases, demonstrating a potential pharmaceutical application (Abad et al., 2020).
Properties
IUPAC Name |
ethyl (Z)-2-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-23(28)20(16-25(2)3)24-15-19(21(26)17-11-7-5-8-12-17)22(27)18-13-9-6-10-14-18/h5-16,26H,4H2,1-3H3/b20-16-,21-19-,24-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAATWCWCFBSJN-URCNWPPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)N=CC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/N=C/C(=C(\C1=CC=CC=C1)/O)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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